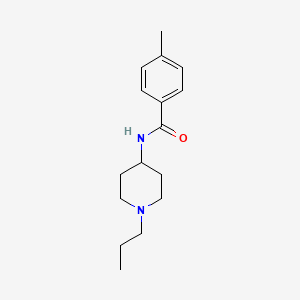

4-methyl-N-(1-propyl-4-piperidinyl)benzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of piperidine derivatives often involves complex reactions that aim to introduce various substituents to the piperidine ring, enhancing the compound's activity or modifying its properties. For instance, a study on the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed that introducing a bulky moiety in the para position of the benzamide substantially increased anti-acetylcholinesterase activity. This suggests that structural modifications can significantly impact the biological activity of such compounds (Sugimoto et al., 1990).

Molecular Structure Analysis

Molecular docking studies of piperidine derivatives targeting Alzheimer's disease revealed the importance of the molecular structure in determining the therapeutic potential. One study showed that a specific benzamide derivative exhibited excellent enzyme inhibition activity, suggesting that the structural elements of these compounds play a crucial role in their efficacy (Hussain et al., 2016).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions that enhance their pharmacological profile. For instance, the design and synthesis of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors demonstrated the potential for treating conditions by modulating the glycine transporter-1, indicating the versatility of chemical modifications in targeting specific biological pathways (Cioffi et al., 2013).

Physical Properties Analysis

Analyzing the physical properties of benzamide derivatives, such as solubility, melting point, and stability, is crucial for understanding their behavior in biological systems. While specific studies on the physical properties of 4-methyl-N-(1-propyl-4-piperidinyl)benzamide were not found, research on similar compounds provides a methodological framework for such analyses.

Chemical Properties Analysis

The chemical properties, including reactivity, pharmacokinetics, and metabolism, are integral to the development of piperidine and benzamide derivatives as therapeutic agents. Studies on related compounds, like the synthesis and biological evaluation of glycine transporter-1 inhibitors, highlight the importance of understanding these properties for drug development (Cioffi et al., 2016).

Wissenschaftliche Forschungsanwendungen

Anti-Acetylcholinesterase Activity

A study by Sugimoto et al. (1990) investigated a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for their anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and substituting at the nitrogen atom of benzamide significantly enhanced activity. Compound 21, identified in the study, showed remarkable potency as an anti-AChE agent, indicating potential applications in antidementia drug development (Sugimoto et al., 1990).

Antibacterial Activity

Khatiwora et al. (2013) synthesized metal complexes of new benzamides and evaluated their in vitro antibacterial efficacy against several bacterial strains. The copper complexes demonstrated superior antibacterial activities compared to the free ligands, suggesting potential applications in developing new antibacterial agents (Khatiwora et al., 2013).

Anti-Fatigue Effects

Wu et al. (2014) synthesized benzamide derivatives and evaluated their anti-fatigue effects in mice. The study found that certain derivatives significantly enhanced the swimming endurance of mice, indicating potential applications for anti-fatigue agents (Wu et al., 2014).

Optical Limiting Material

Prathebha et al. (2022) presented computational and experimental results on the properties of a piperidine-based organic material for optical limiting applications. The study highlighted the material's potential in laser device applications due to its structural, mechanical, and optical properties (Prathebha et al., 2022).

Eigenschaften

IUPAC Name |

4-methyl-N-(1-propylpiperidin-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-3-10-18-11-8-15(9-12-18)17-16(19)14-6-4-13(2)5-7-14/h4-7,15H,3,8-12H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGCDYCMDLRLDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(1-propylpiperidin-4-yl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxybenzaldehyde](/img/structure/B4536340.png)

![4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}phenyl thiocyanate](/img/structure/B4536351.png)

![2-(4-chloro-2-methyl-5-{[methyl(phenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4536369.png)

![3-[(butylamino)sulfonyl]-N-(2-chlorophenyl)benzamide](/img/structure/B4536374.png)

![N-methyl-3-(4-morpholinyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-propanamine](/img/structure/B4536382.png)

![1-{[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetyl}indoline](/img/structure/B4536390.png)

![N-(4-methoxyphenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4536395.png)

![1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4536403.png)

![2-(4-chloro-2-methyl-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4536414.png)

![8-[4-(4-chlorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4536420.png)

![4-(2-methoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B4536429.png)